2-[3-(Morpholin-4-yl)propyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
Molecular Formula |
C27H30N2O5 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
2-(3-morpholin-4-ylpropyl)-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H30N2O5/c1-2-16-33-20-10-8-19(9-11-20)24-23-25(30)21-6-3-4-7-22(21)34-26(23)27(31)29(24)13-5-12-28-14-17-32-18-15-28/h3-4,6-11,24H,2,5,12-18H2,1H3 |
InChI Key |
YRQDHWKSYUIWAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanism
The most efficient route employs a one-pot multicomponent reaction (MCR) involving:
- Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate as the chromeno-pyrrole precursor.
- 4-Propoxyphenylaldehyde to introduce the aryl substituent.
- 3-(Morpholin-4-yl)propan-1-amine for the morpholine-containing side chain.
The reaction proceeds via:
Optimized Protocol
Key Advantages :
- Avoids intermediate isolation, reducing time and cost.
- Scalable to gram quantities with consistent yields.
Stepwise Synthesis Approach
Chromeno-Pyrrole Core Assembly
The core is synthesized via cyclocondensation of:
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Catalyst | p-Toluenesulfonic acid (5 mol%) |
| Temperature | 110°C, 12 hr |
| Yield | 68% |
Functionalization with Morpholine Propyl Group
The nitrogen atom at position 2 undergoes alkylation using:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2 eq) |
| Temperature | 60°C, 8 hr |
| Yield | 82% |
Advantages :
- Better control over regioselectivity.
- Suitable for structural analogs with sensitive functional groups.
Industrial-Scale Production Considerations
Process Optimization
Quality Control Metrics
Comparative Analysis of Methods
Challenges and Solutions
Common Issues
- Low cyclization efficiency due to steric hindrance from the morpholine propyl group.
- Byproduct formation during alkylation (e.g., dialkylated species).
Mitigation Strategies
| Issue | Solution |
|---|---|
| Incomplete cyclization | Use microwave irradiation (100°C, 30 min) to improve kinetics |
| Dialkylation | Employ bulkier bases (e.g., DBU) to favor monoalkylation |
Emerging Methodologies
Flow Chemistry
A continuous-flow system achieves 95% conversion in 15 minutes by:
Enzymatic Catalysis
Preliminary studies using lipase B from Candida antarctica show promise for:
- Stereoselective synthesis of chiral analogs.
- Milder conditions (pH 7, 37°C).
Chemical Reactions Analysis
Types of Reactions
2-[3-(MORPHOLIN-4-YL)PROPYL]-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic rings and the morpholinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[3-(MORPHOLIN-4-YL)PROPYL]-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(MORPHOLIN-4-YL)PROPYL]-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Activity: AV-C’s thiadiazole and fluorophenyl groups confer antiviral activity via TRIF pathway activation, suggesting electron-withdrawing groups (e.g., fluoro) enhance interferon responses . NCGC00538279’s dimethoxyphenyl and dimethylamino groups enable ghrelin receptor binding, highlighting the role of methoxy groups in receptor specificity .
Morpholine vs. Other Amines: Morpholinylpropyl (target compound) and dimethylaminopropyl (NCGC00538279) substituents both enhance solubility, but morpholine’s cyclic ether-oxygen may improve metabolic stability over dimethylamino groups .
Synthetic Feasibility :
- All compounds derive from modular multicomponent reactions (e.g., : 92% success rate, 43–86% yields), enabling rapid diversification . The target compound’s synthesis likely follows similar protocols using 4-propoxyphenyl aldehydes and morpholinylpropylamine .
Physicochemical and Pharmacokinetic Properties
- Solubility: Morpholine’s polarity counterbalances lipophilicity, likely improving aqueous solubility over NCGC00538279’s dimethylamino group .
- Metabolic Stability : Morpholine rings resist oxidative metabolism better than thiadiazoles (AV-C) or hydroxyethyl groups (VU0605768), suggesting longer half-life .
Q & A
What advanced synthetic strategies enable efficient diversification of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione derivatives?
A one-pot multicomponent reaction using methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions allows rapid synthesis of structurally diverse derivatives. This method accommodates 223 substituent combinations (e.g., morpholinyl, propoxyphenyl) and avoids harsh reagents, enabling scalability for SAR studies . For example, substituent compatibility (e.g., electron-withdrawing/donating groups on aldehydes) is validated via systematic screening (Fig. 2 in ). Compare this to earlier methods (e.g., Vydzhak et al.’s alkylation protocols), which require sequential steps and limited substituent flexibility .
How can computational reaction path search methods optimize synthesis conditions for this compound?
Quantum chemical calculations and information science tools (e.g., ICReDD’s workflow) reduce trial-and-error experimentation. By simulating reaction pathways, researchers predict optimal solvents, temperatures, and catalysts. For instance, morpholine-propyl chain incorporation may benefit from computational validation of nucleophilic attack efficiency at the pyrrole core. Experimental feedback loops refine these models, accelerating reaction design .
What analytical techniques resolve contradictions in spectroscopic data during structural validation?
Discrepancies in NMR or MS data (e.g., unexpected coupling patterns or molecular ion peaks) require orthogonal validation:
- 2D NMR (HSQC, HMBC) confirms proton-carbon connectivity, critical for distinguishing regioisomers.
- High-resolution MS verifies molecular formula accuracy, ruling out byproducts.
- X-ray crystallography resolves ambiguous stereochemistry, particularly for dihydrochromeno-pyrrole ring conformations .
Purification via gradient column chromatography (ethyl acetate/hexane) minimizes impurities that skew data .
How should researchers design experiments to assess substituent effects on biological activity?
Prioritize substituent libraries (e.g., ’s 223 derivatives) with systematic variation:
- Morpholinyl-propyl chain : Test length (C3 vs. C4) and morpholine ring substitution.
- 4-Propoxyphenyl : Compare alkoxy groups (methoxy vs. ethoxy) for lipophilicity effects.
Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) with dose-response curves. Statistical tools like ANOVA identify significant SAR trends, while molecular docking predicts binding modes .
What methodologies address low yields in scale-up synthesis of this compound?
Low yields often stem from:
- Steric hindrance : Substituent bulk (e.g., propoxyphenyl) may slow amine nucleophilic addition. Mitigate via solvent optimization (e.g., DMF for solubility) or elevated temperatures.
- Byproduct formation : Monitor intermediates via TLC/HPLC. Add scavengers (e.g., molecular sieves) to trap excess aldehydes.
Scale-up protocols from achieve >70% purity post-recrystallization, but reactor design (e.g., continuous flow systems) may improve mass transfer .
How can researchers validate the proposed mechanism for the multicomponent reaction?
Mechanistic studies require:
- Isotopic labeling : Use -labeled aldehydes to track carbonyl incorporation into the pyrrole ring.
- Kinetic profiling : Monitor intermediate formation (e.g., enolate species) via in situ IR spectroscopy.
- Computational modeling : Simulate transition states to confirm rate-determining steps (e.g., cyclization vs. amine addition) .
What strategies differentiate diastereomers during synthesis of chiral derivatives?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) separates enantiomers. Asymmetric synthesis using chiral amines (e.g., (R)- or (S)-1-phenylethylamine) induces stereocenter formation. Circular dichroism (CD) spectra confirm absolute configurations .
How do solvent polarity and temperature influence the compound’s stability in biological assays?
Stability studies should:
- Vary solvents : Compare DMSO (high polarity) vs. PEG-400 (low toxicity) for stock solutions.
- Monitor degradation : Use LC-MS under physiological conditions (37°C, pH 7.4) to identify hydrolysis products (e.g., morpholine ring cleavage).
Adjust assay buffers to maintain compound integrity over 24–72 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
